molecular formula C55H58N10O11S B10862044 Myc-ribotac

Myc-ribotac

Cat. No.: B10862044
M. Wt: 1067.2 g/mol
InChI Key: WLPGURIVBVLQPT-AWPFAIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MYC-RIBOTAC is a ribonuclease-targeting chimera designed to target the MYC internal ribosome entry site. This compound is a small molecule that binds to MYC messenger RNA and recruits ribonuclease L1 to degrade the target RNA. This compound has shown promise in reducing MYC messenger RNA and protein levels, inducing apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MYC-RIBOTAC involves conjugating an RNA-binding small molecule to a heterocyclic compound that recruits and activates ribonuclease L1. The process typically starts with the identification of a suitable RNA-binding molecule, followed by the attachment of a linker and the ribonuclease-recruiting moiety .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis of the RNA-binding component and the ribonuclease-recruiting moiety, followed by their conjugation under controlled conditions. The process would require optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

MYC-RIBOTAC has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been used to study the degradation of MYC messenger RNA in cancer cells, leading to reduced cell proliferation and induced apoptosis .

Comparison with Similar Compounds

Similar Compounds:

  • JUN-RIBOTAC
  • Pre-miR-155-RIBOTAC

Uniqueness: MYC-RIBOTAC is unique in its ability to specifically target the MYC internal ribosome entry site, making it highly effective in reducing MYC messenger RNA and protein levels. This specificity distinguishes it from other ribonuclease-targeting chimeras that target different RNA sequences .

Properties

Molecular Formula

C55H58N10O11S

Molecular Weight

1067.2 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-[2-[2-[2-[2-[[3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate

InChI

InChI=1S/C55H58N10O11S/c1-2-75-53(69)47-48(67)46(77-52(47)61-39-6-4-3-5-7-39)31-35-8-17-45(44(66)30-35)76-29-28-74-27-26-73-25-24-72-23-22-60-51(68)38-32-42(64-54(70)62-40-13-9-36(10-14-40)49-56-18-19-57-49)34-43(33-38)65-55(71)63-41-15-11-37(12-16-41)50-58-20-21-59-50/h3-17,30-34,66-67H,2,18-29H2,1H3,(H,56,57)(H,58,59)(H,60,68)(H2,62,64,70)(H2,63,65,71)/b46-31-,61-52?

InChI Key

WLPGURIVBVLQPT-AWPFAIGZSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)C3=CC(=CC(=C3)NC(=O)NC4=CC=C(C=C4)C5=NCCN5)NC(=O)NC6=CC=C(C=C6)C7=NCCN7)O)/SC1=NC8=CC=CC=C8)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)C3=CC(=CC(=C3)NC(=O)NC4=CC=C(C=C4)C5=NCCN5)NC(=O)NC6=CC=C(C=C6)C7=NCCN7)O)SC1=NC8=CC=CC=C8)O

Origin of Product

United States

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